Monohydroxy Netupitant D6
Description
Contextualization of Stable Isotope Labeled Compounds in Drug Metabolism Studies
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), has become indispensable in modern biomedical research. nih.govacs.orgsymeres.com Unlike their radioactive counterparts, stable isotopes are non-radioactive and safe for use in human studies, which is a significant advantage in clinical trials. metsol.com In drug metabolism studies, these labeled compounds act as tracers, enabling researchers to follow the metabolic fate of a drug within a biological system with high precision and sensitivity. nih.govacs.orgresearchgate.net
The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid identification and quantification of metabolites. nih.govacs.org This approach is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a fundamental aspect of drug development. nih.govacs.orgmetsol.com
Monohydroxy Netupitant as a Key Metabolite of Netupitant
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. wikipedia.org It undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnih.govresearchgate.netdrugbank.com This metabolic process results in the formation of several metabolites, with three major active ones identified in human plasma: N-desmethyl Netupitant (M1), Netupitant N-oxide (M2), and Monohydroxy Netupitant (M3). wikipedia.orgnih.govtga.gov.aunih.gov
Among these, Monohydroxy Netupitant (M3) is a significant metabolite, accounting for a substantial portion of the total exposure to drug-related substances in the plasma. nih.gov Studies have shown that M1, M2, and M3 are all pharmacologically active, with M3 demonstrating notable potency. researchgate.nettga.gov.au The elimination of Netupitant and its metabolites primarily occurs through the hepatic and biliary routes. nih.govresearchgate.net
The pharmacokinetic profile of Netupitant and its metabolites has been characterized in various studies. After oral administration, Netupitant is absorbed and extensively metabolized. The table below summarizes key pharmacokinetic parameters for Netupitant and its major metabolites.
| Parameter | Netupitant | M1 (N-desmethyl) | M2 (N-oxide) | M3 (Monohydroxy) |
| Relative Plasma Exposure (AUC % of Parent) | 100% | ~29% tga.gov.aunih.gov | ~14% tga.gov.aunih.gov | ~33% tga.gov.aunih.gov |
| Pharmacological Activity | Active | Active researchgate.nettga.gov.au | Active researchgate.nettga.gov.au | Active (Most Potent Metabolite) tga.gov.au |
| Primary Metabolizing Enzyme | CYP3A4 wikipedia.orgnih.govresearchgate.netdrugbank.com | CYP3A4 drugbank.com | CYP3A4 drugbank.com | CYP3A4 drugbank.com |
Rationale for Deuterated Metabolite Research in Preclinical Development
The synthesis and use of deuterated metabolites like Monohydroxy Netupitant D6 are driven by several key scientific objectives in preclinical drug development. The primary reason is the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope can slow down the rate of metabolic reactions involving the cleavage of that particular carbon-hydrogen bond. juniperpublishers.comwikipedia.orgnih.govdovepress.com
This effect provides several advantages:
Improved Metabolic Stability: Deuteration can enhance the metabolic stability of a compound, leading to a longer half-life and potentially reduced dosing frequency. symeres.comjuniperpublishers.comdovepress.com
Probing Metabolic Pathways: By strategically placing deuterium atoms at different positions in a molecule, researchers can investigate the specific sites of metabolism and elucidate complex metabolic pathways. nih.govacs.orgsymeres.com
Internal Standards for Bioanalysis: Deuterated compounds are ideal internal standards for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because they are chemically identical to the analyte but have a different mass, they can be used to accurately correct for variations in sample preparation and instrument response, leading to more reliable pharmacokinetic data. nih.gov
The investigation of deuterated metabolites like this compound is therefore a sophisticated strategy to gain a deeper understanding of a drug's behavior in the body, optimize its properties, and ensure the accuracy of bioanalytical measurements that are critical for regulatory submissions.
Properties
Molecular Formula |
C30H26D6F6N4O2 |
|---|---|
Molecular Weight |
600.63 |
Synonyms |
Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
Origin of Product |
United States |
Synthetic Methodologies for Monohydroxy Netupitant D6
Precursor Synthesis and Functional Group Transformations
The synthesis of Monohydroxy Netupitant D6 is a multi-step process that begins with the construction of the core Netupitant structure. This typically involves the synthesis of two key intermediates which are then coupled together.
One essential precursor is the pyridine (B92270) core, specifically a substituted 3-aminopyridine (B143674) derivative. A common route to this intermediate starts with materials like 2-chloro-5-aminopyridine. google.com The synthesis involves several functional group transformations, including nucleophilic aromatic substitution to introduce the 4-methyl-1-piperazinyl group and coupling reactions, such as the Suzuki coupling, to attach the o-tolyl group. google.comnewdrugapprovals.org For instance, a key intermediate, N-[4-iodo-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-2,2-dimethyl-propionamide, can be coupled with o-tolylboronic acid in the presence of a palladium catalyst to form the carbon-carbon bond. newdrugapprovals.org Subsequent reactions, including reduction of a nitro group or transformation of an amide, generate the required 3-amino functionality. google.compatsnap.com
The second key precursor is the deuterated side chain, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-d3-N-methyl-d3-propanoyl chloride. The synthesis of its non-deuterated analogue, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-propionic acid, has been described starting from diethyl malonate and 3,5-bis(trifluoromethyl)bromobenzene. google.com The final step to create the full Netupitant molecule involves the amide coupling of these two major fragments. newdrugapprovals.org
The "monohydroxy" component of the target molecule refers to a hydroxyl group, typically introduced on the tolyl ring. This hydroxylation often mimics the metabolic pathway of Netupitant in the body. wikipedia.org Synthetically, this can be achieved through targeted oxidation of a suitable precursor or by starting with a pre-hydroxylated building block.
Strategies for Deuterium (B1214612) Incorporation
The introduction of six deuterium atoms at specific locations is a critical aspect of the synthesis, directly impacting the compound's utility as an internal standard.
Selective Deuteration at Specific Molecular Positions
The "D6" designation in this compound typically refers to the six deuterium atoms replacing the six hydrogen atoms on the two methyl groups of the 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide side chain. This is a common strategy in drug development to block sites of metabolic oxidation. nih.govnih.gov
Selective deuteration is achieved by using deuterated reagents during the synthesis of the side-chain precursor. For example, to introduce the trideuteriomethyl group on the amide nitrogen (N-methyl-d3), a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) would be used. To introduce the second trideuteriomethyl group at the quaternary carbon (2-methyl-d3), a deuterated Grignard reagent (e.g., CD₃MgI) or another deuterated alkylating agent would be employed in the construction of the 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-d3-propionic acid precursor.
Alternative strategies for deuteration of aromatic and heteroaromatic compounds include catalytic hydrogen-deuterium (H-D) exchange reactions. nih.gov Catalysts based on metals like palladium, silver, or boron trifluoride can facilitate the exchange of hydrogen for deuterium from a source like deuterium oxide (D₂O) under specific conditions. nih.govrsc.orgtcichemicals.comosti.gov However, for creating a D6-labeled methyl group, the use of deuterated building blocks is generally more direct and provides greater control over the precise location and number of deuterium atoms.
Isotopic Purity and Enrichment Considerations
For its use as an internal standard, achieving high isotopic purity and enrichment is paramount. rsc.org
Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position. isotope.com
Isotopic Purity (or species abundance) refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, six). isotope.com
Even with highly enriched starting materials, the final product will be a mixture of isotopologues (molecules with different numbers of deuterium atoms, e.g., D5, D6, D7). nih.gov For example, a starting material with 99.5% isotopic enrichment for a D3-methyl group will result in a product where approximately 98.5% of the molecules are the desired CD₃ species, with the remainder being primarily CD₂H. isotope.com It is crucial to quantify this distribution, as significant amounts of lower isotopologues could interfere with the mass spectrometric analysis of the non-deuterated analyte. lgcstandards.com The goal is to maximize the abundance of the D6 species and minimize the D0 (unlabeled) species.
Purification Techniques for Deuterated Analogs
After synthesis, the crude this compound must be rigorously purified to remove unreacted precursors, reaction byproducts, and, most importantly, any residual non-deuterated or partially deuterated species. Since deuterated and non-deuterated analogs are chemically identical and differ only in mass, their separation relies on highly efficient techniques. youtube.com
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the method of choice for this purification. By optimizing the stationary phase, mobile phase composition, and gradient, it is possible to achieve separation of the deuterated compound from its impurities. Other chromatographic techniques like flash chromatography may be used for initial cleanup, but HPLC is essential for achieving the high purity required for a reference standard.
Verification of Isotopic Labeling and Positional Isomerism
The final step is the comprehensive analytical verification of the compound's structure, purity, and isotopic labeling. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is required for unambiguous confirmation.
| Analytical Technique | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight and elemental composition. Measures isotopic purity. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₃₀H₂₆D₆F₆N₄O₂), which is approximately 6 mass units higher than the corresponding unlabeled metabolite. HRMS allows for the calculation of isotopic enrichment by integrating the ion signals of the different isotopologues (D0 to D6+). rsc.org |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and the position of deuteration. | The ¹H NMR spectrum is used to verify the overall structure. Crucially, the signals corresponding to the protons on the two methyl groups of the side chain should be absent or significantly diminished, confirming their replacement by deuterium. nih.gov |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly observes the deuterium atoms. | This technique provides definitive proof of the location of the deuterium labels. wikipedia.orgsigmaaldrich.com A strong signal will be observed in the chemical shift regions corresponding to the methyl groups, confirming that deuteration occurred at the intended positions. It can also be used to quantify the isotopic enrichment at each site. sigmaaldrich.com |
| Two-Dimensional NMR (e.g., HSQC, HMBC) | Confirms the connectivity of the entire molecule. | These advanced NMR techniques can be used to confirm the complete structural assignment, including the position of the hydroxyl group on the tolyl ring, ensuring no unexpected isomerism occurred during synthesis. cdnsciencepub.com |
This rigorous, multi-technique approach ensures the identity, purity, and isotopic integrity of this compound, validating its suitability as a reliable internal standard for quantitative bioanalysis.
Advanced Analytical Characterization and Quantification of Monohydroxy Netupitant D6
Mass Spectrometry-Based Techniques
Mass spectrometry is the cornerstone for the analysis of Monohydroxy Netupitant D6, providing the sensitivity and specificity required for its detection and quantification at trace levels in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method is critical for the accurate quantification of Netupitant's metabolites, where this compound serves as an internal standard. Method development typically involves the optimization of both chromatographic separation and mass spectrometric detection.
A validated bioanalytical method for Netupitant and its three major metabolites (M1, M2, and M3, which include monohydroxy species) utilizes liquid-liquid extraction from human plasma, with the respective deuterated internal standards added prior to extraction. nih.gov The separation is achieved on a C18 reverse-phase column, which is effective for separating compounds of moderate polarity like Netupitant and its hydroxylated metabolites. nih.gov
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| Chromatography System | UPLC/HPLC |
| Column | C18 Reverse-Phase (e.g., 50mm x 2.0mm, 3µm) researchgate.net |
| Mobile Phase A | 10mM Ammonium Acetate Buffer (pH 9.0) researchgate.net |
| Mobile Phase B | Acetonitrile (B52724) researchgate.net |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 0.3 mL/min researchgate.net |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development
Gas chromatography is generally not the preferred method for the analysis of compounds like this compound. This is due to the compound's high molecular weight, polarity, and low volatility. For GC analysis, analytes must be volatile and thermally stable. Non-volatile compounds require a derivatization step to increase their volatility, which adds complexity, time, and potential for variability in the analytical workflow. Given that LC-MS/MS provides excellent sensitivity and specificity for this type of molecule without the need for derivatization, it is the overwhelmingly favored technique. Therefore, the development of a GC-MS/MS method for this compound is not considered a practical or efficient approach for its intended application.
Optimization of Ionization Parameters and Fragmentation Pathways
Effective detection by tandem mass spectrometry requires careful optimization of ionization source parameters and collision-induced dissociation (CID) settings to achieve maximum sensitivity and specificity. For this compound, positive mode electrospray ionization (ESI+) is typically employed.
The fragmentation of Netupitant itself has been studied, providing insight into the likely fragmentation of its hydroxylated metabolite. For Netupitant, a common transition monitored is m/z 579.5 → 522.4. researchgate.net The fragmentation of Monohydroxy Netupitant would follow similar pathways, primarily involving cleavages at the more labile ether and amide bonds. For the D6 labeled standard, the precursor ion would be 6 daltons heavier than the unlabeled analyte. The resulting product ions may or may not retain the deuterium (B1214612) labels, depending on which part of the molecule is fragmented. The selection of a specific and stable fragment that retains the deuterium labels is crucial for its function as an internal standard.
Table 2: Postulated Mass Transitions for Monohydroxy Netupitant and its D6 Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Monohydroxy Netupitant | 595.5 | Dependent on fragmentation |
Note: The exact m/z values for product ions would need to be determined experimentally by direct infusion of the compound into the mass spectrometer and optimizing the collision energy to produce stable, high-intensity fragments.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. lcms.cznih.gov This labeled internal standard (IS) is chemically identical to the analyte and thus behaves identically during sample extraction, chromatographic separation, and ionization. lcms.cz Any sample loss during preparation will affect both the analyte and the IS equally, allowing for highly accurate and precise quantification based on the ratio of the analyte signal to the IS signal.
A bioanalytical method for Netupitant and its metabolites, including the monohydroxy form, has been validated using their respective deuterated internal standards. nih.gov Such validation typically assesses linearity, accuracy, precision, and stability.
Table 3: Representative Quantitative Performance Data
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.8% |
| Accuracy (%Bias) | ± 15% | -2.5% to +3.7% |
| Recovery | Consistent and Reproducible | > 85% |
Chromatographic Separation Sciences
Chromatography is essential for separating the analyte of interest from other matrix components before detection by mass spectrometry, thereby reducing ion suppression and improving analytical accuracy.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
While analytical HPLC is used for quantification, preparative or semi-preparative HPLC can be employed for the isolation and purification of this compound. The goal of isolation is to obtain the compound in a highly pure form, for example, for use as a reference standard.
The process involves scaling up an analytical method. An analytical HPLC method developed for Netupitant, utilizing a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile, demonstrates the potential for separation. nih.gov For isolation, a larger column with the same stationary phase would be used, along with a higher flow rate. The sample would be injected in larger quantities, and fractions of the eluent would be collected as they exit the column. The fractions corresponding to the peak of this compound would be combined and the solvent evaporated to yield the purified compound.
Table 4: Comparison of Analytical vs. Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Diameter | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm |
| Flow Rate | 0.2 - 1.0 mL/min | > 10 mL/min |
| Sample Load | Nanograms to micrograms | Milligrams to grams |
| Objective | Quantification | Purification/Isolation |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). researchgate.netaustinpublishinggroup.com These enhancements are primarily achieved by utilizing columns packed with sub-2 µm particles, which operate at higher pressures. researchgate.netmdpi.com The application of UPLC is critical for the analysis of this compound, especially for resolving it from its non-deuterated analogue and other related metabolites within a biological sample.
The enhanced peak capacity and efficiency of UPLC systems allow for the development of rapid analytical methods, often with run times of less than five minutes, which significantly increases sample throughput. waters.comwaters.com For this compound, a typical UPLC method would employ a reversed-phase column, such as an ACQUITY UPLC BEH C18, which demonstrates excellent stability across a wide pH range. waters.comnih.gov The mobile phase often consists of a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol), run under a gradient elution program to ensure optimal separation of all components. nih.govnih.gov The increased resolution afforded by UPLC minimizes the risk of co-elution and chromatographic interference, which is essential for accurate quantification by mass spectrometry. researchgate.net
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | Waters ACQUITY UPLC System | Designed for high-pressure operation with sub-2 µm particles. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides high efficiency and retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good separation characteristics. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B in 2.0 minutes | A rapid gradient allows for fast elution and high throughput. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. researchgate.net |
| Injection Volume | 2 µL | Small injection volumes are typical for UPLC to prevent peak distortion. researchgate.net |
Method Development for Complex Biological Matrices (e.g., in vitro systems, animal tissues)
The quantification of this compound in biological matrices such as plasma, liver microsomes (in vitro), or tissue homogenates presents significant analytical challenges. These matrices contain a multitude of endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis through a phenomenon known as the matrix effect, potentially causing ion suppression or enhancement in the mass spectrometer. researchgate.net Therefore, a robust sample preparation strategy is paramount for developing a reliable bioanalytical method. who.int
Method development begins with the selection of an appropriate sample extraction technique to isolate the analyte from interfering matrix components. Common approaches include:
Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. While effective for high-throughput analysis, it may result in less clean extracts compared to other methods. texilajournal.com
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. It offers cleaner extracts than PPT but is more labor-intensive. The choice of solvent is optimized to maximize analyte recovery while minimizing the extraction of interfering substances. nih.gov
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. It is highly effective but also the most complex and costly of the three techniques. mdpi.com
For Netupitant and its metabolites, methods involving both protein precipitation and liquid-liquid extraction have been successfully employed. texilajournal.comnih.gov The choice of method depends on the specific matrix, the required sensitivity, and the desired sample throughput.
Table 2: Comparison of Sample Preparation Techniques for Different Biological Matrices
| Matrix Type | Recommended Technique | Key Considerations |
| Plasma/Serum | Protein Precipitation or Liquid-Liquid Extraction | Balance between speed (PPT) and cleanliness (LLE) must be considered. |
| In Vitro Systems (e.g., Microsomes) | Protein Precipitation (Acetonitrile) | Efficiently stops enzymatic reactions and precipitates proteins. |
| Animal Tissues (e.g., Brain, Liver) | Homogenization followed by LLE or SPE | Requires initial tissue disruption; SPE may be necessary to remove high levels of lipids and other interferences. |
Bioanalytical Method Validation Principles
Once a bioanalytical method is developed, it must undergo a thorough validation process to ensure it is reliable and suitable for its intended purpose. who.int Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. europa.eueuropa.eufda.gov The validation process demonstrates that the method is reproducible, and accurate for the quantification of this compound in the specific biological matrix of interest.
Assessment of Analytical Sensitivity and Lower Limits of Quantification
Analytical sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu For this compound, the LLOQ must be low enough to quantify concentrations relevant to pharmacokinetic studies. The determination of the LLOQ is typically established by analyzing replicate samples (at least five) at the proposed concentration and ensuring that the precision (%CV) is ≤20% and the accuracy is within 80-120% of the nominal value. europa.eu For the parent drug Netupitant and its primary metabolites, validated methods have achieved an LLOQ of 2 ng/mL. nih.gov
Evaluation of Accuracy, Precision, and Reproducibility
Accuracy and precision are evaluated to ensure the reliability and repeatability of the analytical method. nih.gov
Accuracy refers to the closeness of the mean test results to the true (nominal) concentration. It is assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal value.
Precision describes the closeness of agreement among a series of measurements. It is evaluated at two levels: intra-assay precision (repeatability), which assesses precision within a single analytical run, and inter-assay precision (reproducibility), which assesses precision across different runs on different days. nih.govresearchgate.net Precision is expressed as the percent coefficient of variation (%CV).
For a method to be considered valid, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at the LLOQ). europa.eu
Table 3: Representative Acceptance Criteria for Accuracy and Precision Validation
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% of Nominal) |
| LLOQ | 2.0 | ≤ 20% | ≤ 20% | 80.0% - 120.0% |
| Low QC | 6.0 | ≤ 15% | ≤ 15% | 85.0% - 115.0% |
| Mid QC | 80.0 | ≤ 15% | ≤ 15% | 85.0% - 115.0% |
| High QC | 400.0 | ≤ 15% | ≤ 15% | 85.0% - 115.0% |
Determination of Selectivity and Specificity for Deuterated Metabolites
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. lcms.cz Specificity is a measure of how effectively the method can detect only the analyte of interest.
The use of a deuterated compound like this compound as an internal standard is a key strategy for achieving high specificity in mass spectrometry-based assays. clearsynth.com Since deuterium-labeled standards are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization and extraction behavior. researchgate.net However, they are readily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any variability during sample preparation and analysis, and it ensures that the signal detected is specific to the analyte, free from interference from endogenous compounds. researchgate.net
Stability Assessment in Analytical Sample Processing
The stability of this compound in the biological matrix must be thoroughly evaluated under conditions that mimic sample handling and storage. nih.gov Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Key stability assessments include:
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte concentration.
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation process.
Long-Term Stability: Determines if the analyte is stable when stored frozen at a specified temperature (-20°C or -80°C) for an extended duration.
Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.
For each stability test, the mean concentration of the analyte in the stored QC samples is compared to that of freshly prepared samples, with a deviation of ≤15% being acceptable. nih.gov
Table 4: Typical Stability Assessment for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | ≤ 15% |
| Short-Term (Bench-Top) Stability | Room Temperature | 8 Hours | ≤ 15% |
| Long-Term Stability | -80°C | 90 Days | ≤ 15% |
| Post-Preparative Stability | 10°C (Autosampler) | 24 Hours | ≤ 15% |
Role in Mechanistic Drug Metabolism Elucidation of Netupitant
Identification of Enzymatic Pathways Leading to Monohydroxy Netupitant Formation
The formation of Monohydroxy Netupitant is a result of enzymatic processes within the body, primarily in the liver.
In vitro studies are fundamental to understanding the metabolism of Netupitant. researchgate.netadmescope.com These studies often utilize human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. researchgate.netnih.govsigmaaldrich.com By incubating Netupitant with hepatic microsomes, researchers can observe its conversion to various metabolites, including Monohydroxy Netupitant.
Recombinant enzymes, which are specific drug-metabolizing enzymes produced through cDNA technology, are also employed to pinpoint the exact enzymes responsible for a particular metabolic reaction. nih.gov This approach allows for a more detailed analysis of the contribution of individual enzymes to the formation of Monohydroxy Netupitant. The use of these in vitro models is a cost-effective and efficient way to screen for and characterize drug metabolites. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of drugs. mdpi.com Through in vitro studies, it has been established that Netupitant is primarily metabolized by the CYP3A4 isoform. nih.govresearchgate.netnih.gov This enzyme is responsible for the hydroxylation of Netupitant, leading to the formation of Monohydroxy Netupitant. droracle.ai
The involvement of CYP3A4 is significant because this enzyme is also responsible for the metabolism of many other drugs, creating a potential for drug-drug interactions. nih.govnih.govdrugs.com Netupitant itself is a moderate inhibitor of CYP3A4, which can affect the metabolism of co-administered drugs that are also substrates for this enzyme. nih.govnih.gov While CYP2C9 and CYP2D6 play a minor role, CYP3A4 is the principal enzyme in Netupitant's metabolism. nih.govdrugs.comnih.gov
Table 1: Key Cytochrome P450 Isoforms in Netupitant Metabolism
| Isoform | Role in Netupitant Metabolism |
|---|---|
| CYP3A4 | Primary enzyme responsible for metabolism and hydroxylation. nih.govresearchgate.netnih.gov |
| CYP2C9 | Minor contributor to metabolism. nih.govdrugs.com |
| CYP2D6 | Minor contributor to metabolism. nih.govdrugs.com |
Drug metabolism is broadly categorized into Phase I and Phase II reactions. drughunter.comlongdom.org Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on a drug molecule, typically making it more water-soluble and easier to excrete. sigmaaldrich.comphiladelphia.edu.jo The formation of Monohydroxy Netupitant is a classic example of a Phase I metabolic transformation, specifically an oxidation reaction known as hydroxylation. droracle.ai This process involves the addition of a hydroxyl group (-OH) to the Netupitant molecule, a reaction catalyzed predominantly by CYP3A4. mdpi.comdroracle.ai
Comparative Metabolism Across Species (excluding human in vivo findings)
Studying the metabolism of a drug across different preclinical species is crucial for selecting the appropriate animal models for toxicological studies. nih.govresearchgate.net Significant differences in drug-metabolizing enzymes can exist between species. researchgate.net For instance, the expression and activity of CYP isoforms can vary considerably, leading to different metabolite profiles. nih.govresearchgate.net By comparing the in vitro metabolism of Netupitant in liver microsomes from various species (e.g., rat, dog, monkey) with human liver microsomes, researchers can identify the species that most closely resembles human metabolism. nih.gov This ensures that the safety and efficacy data from preclinical studies are more predictive of the outcomes in humans.
Applications of Monohydroxy Netupitant D6 As a Research Reference Standard
Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. nih.gov Monohydroxy Netupitant D6 serves this exact purpose for the quantification of the Monohydroxy Netupitant metabolite. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Because this compound is chemically identical to the analyte except for the presence of six deuterium (B1214612) atoms, it exhibits nearly identical behavior during sample preparation, chromatography, and mass spectrometric ionization. nih.gov
The primary function of an internal standard is to correct for variations that can occur during the analytical process. By calculating the ratio of the analyte response to the internal standard response, analytical methods can achieve greater reliability. This ratioing technique effectively cancels out proportional errors, leading to a more robust and reproducible assay. The result is a significant improvement in the performance of the calibration curve, which is used to determine the concentration of the analyte in unknown samples. A well-constructed calibration curve, built using this ratio, will demonstrate superior linearity, often with a correlation coefficient (r²) approaching 0.999, indicating a strong relationship between concentration and instrument response. researchgate.netzenodo.org
Biological samples such as plasma or tissue homogenates are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components, collectively known as the "matrix," can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as a matrix effect. longdom.org This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, causing inaccurate quantification. nih.govnih.gov
Because this compound has the same molecular structure and co-elutes with the unlabeled analyte, it is subjected to the exact same matrix effects. nih.gov Therefore, while the absolute signal of both the analyte and the internal standard may fluctuate between different samples, their ratio remains constant and unaffected by the ion suppression or enhancement. This ability to compensate for matrix effects is a crucial advantage of using a SIL internal standard. nih.govnih.gov
Table 1: Hypothetical Example of Ion Suppression Compensation by this compound
| Sample Type | Analyte Signal (Area) | IS Signal (Area) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Calibration Standard (in solvent) | 100,000 | 105,000 | 0.95 | 10.0 |
| Sample A (Low Ion Suppression) | 90,000 | 94,500 | 0.95 | 10.0 |
| Sample B (High Ion Suppression) | 50,000 | 52,500 | 0.95 | 10.0 |
The process of extracting an analyte from a biological matrix can involve multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Throughout this process, there is a potential for the analyte to be lost, leading to variability in recovery between samples. nih.gov this compound is added to the samples at the very beginning of the preparation workflow. Consequently, it experiences the same procedural losses as the unlabeled Monohydroxy Netupitant. By normalizing the final analyte signal to the internal standard signal, any variability introduced during sample preparation is effectively canceled out, ensuring that the final calculated concentration is accurate despite differences in recovery. nih.gov
Application in Preclinical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (excluding human data)
Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of a new drug. frontiersin.org Netupitant is known to be metabolized by cytochrome P450 enzymes into several metabolites, including pharmacologically active ones. nih.gov To characterize the absorption, distribution, metabolism, and excretion (ADME) of Netupitant, researchers must accurately quantify both the parent drug and its key metabolites, such as Monohydroxy Netupitant, in biological samples from these studies. nih.govresearchgate.net this compound is used as the internal standard in LC-MS/MS methods to measure the concentration of the Monohydroxy Netupitant metabolite formed in vivo. This allows for the precise determination of critical pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for the metabolite, providing vital information on its formation and elimination profile in preclinical species.
Role in Analytical Method Development and Validation for Netupitant and its Metabolites
The development of a robust and reliable analytical method is a prerequisite for supporting preclinical studies and ensuring data quality. According to international guidelines, such as those from the ICH, analytical methods must be thoroughly validated to prove they are fit for purpose. zenodo.orgijarmps.org this compound is an indispensable tool in the validation of bioanalytical methods for its unlabeled analogue. It is used to establish key validation parameters, including specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netresearchgate.netscispace.com The stability of the analyte in the biological matrix is also assessed using this internal standard. The use of a SIL internal standard simplifies the validation process and provides confidence in the reliability of the data generated by the method.
Table 2: Key Validation Parameters Assessed Using this compound
| Validation Parameter | Description |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of scatter or agreement between a series of measurements. |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration within a given range. |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. zenodo.org |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. zenodo.org |
| Recovery | The efficiency of the extraction process for the analyte from the biological matrix. |
Use in Quality Control and Reference Standard Programs in Pharmaceutical Research
High-quality, well-characterized reference standards are the foundation of analytical testing in the pharmaceutical industry. nih.govnih.gov this compound, as a reference standard, serves multiple functions in quality control (QC) programs. It is used to prepare the internal standard spiking solutions added to every sample. Furthermore, it is essential for the preparation of calibration standards and QC samples that are used to accept or reject the results of an analytical run. By using a certified reference standard, laboratories can ensure the consistency, accuracy, and long-term traceability of their bioanalytical data. This ensures that data from different studies, and even different laboratories, are comparable and reliable, which is critical for making informed decisions during the drug development process. nih.gov
Advanced Research Perspectives and Future Directions
Development of Comprehensive Labeled Metabolite Libraries
The development of comprehensive labeled metabolite libraries is a foundational step in advancing modern metabolomics. isotope.comsigmaaldrich.com These libraries, which contain a wide array of high-purity, stable isotope-labeled compounds, are indispensable for the accurate identification and quantification of metabolites in complex biological samples. isotope.comsigmaaldrich.com Monohydroxy Netupitant D6 represents a specialized entry within such a library, specifically tailored for research involving the parent drug, Netupitant.
The inclusion of this compound in a targeted metabolite library offers researchers a reliable standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org These libraries are meticulously curated, with each entry characterized by its chemical formula, molecular weight, isotopic purity, and chromatographic retention time. By using these well-characterized standards, researchers can move from relative quantitation to absolute quantitation of endogenous metabolites, a critical step for mechanistic studies. nih.gov
Table 1: Example Entry for this compound in a Labeled Metabolite Library
| Parameter | Value | Description |
| Compound Name | This compound | Deuterium-labeled metabolite of Netupitant |
| Chemical Formula | C30H26D6F6N4O2 | Six deuterium (B1214612) atoms replace six protium (B1232500) atoms |
| Molecular Weight | 600.63 g/mol | Increased mass due to deuterium labeling |
| Parent Compound | Netupitant | The drug from which the metabolite is derived |
| Isotopic Purity | >99% | Percentage of molecules containing the deuterium label |
| Recommended Use | Internal Standard for LC-MS/MS | Application in quantitative bioanalysis |
Integration of this compound with Quantitative Metabolomics Approaches
Quantitative metabolomics aims to measure the absolute concentration of metabolites within a biological system. This process is often hampered by matrix effects and variations in instrument response. nih.govthermofisher.com The integration of stable isotope-labeled internal standards, such as this compound, is the gold standard for overcoming these challenges through the stable isotope dilution method (SIDM). nih.gov
In a typical workflow, a precise amount of this compound is spiked into a biological sample (e.g., plasma, urine, or liver microsome incubations) prior to sample preparation and analysis. thermofisher.com Since the labeled standard is chemically identical to the endogenous (unlabeled) Monohydroxy Netupitant, it experiences the same extraction losses and ionization suppression or enhancement during mass spectrometry analysis. nih.gov By measuring the ratio of the MS signal from the unlabeled metabolite to the known concentration of the labeled standard, researchers can calculate the absolute concentration of Monohydroxy Netupitant with high accuracy and precision. thermofisher.com
Table 2: Illustrative Data from a Quantitative Metabolomics Experiment
| Sample ID | Peak Area (Unlabeled Monohydroxy Netupitant) | Peak Area (this compound) | Concentration of D6 Standard (ng/mL) | Calculated Concentration (ng/mL) |
| Control 1 | 150,000 | 300,000 | 10 | 5.0 |
| Treated 1 | 450,000 | 300,000 | 10 | 15.0 |
| Control 2 | 165,000 | 310,000 | 10 | 5.3 |
| Treated 2 | 475,000 | 305,000 | 10 | 15.6 |
Exploration of Deuterium Isotope Effects on Metabolic Reaction Rates in In Vitro Systems
The substitution of hydrogen with deuterium, a heavier isotope, results in a carbon-deuterium (C-D) bond that is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov This difference can lead to a slower rate of reaction if the cleavage of this bond is the rate-limiting step in a metabolic transformation, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov
In the context of drug metabolism, the KIE is a powerful tool for studying the mechanisms of enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Researchers can use deuterated substrates in in vitro systems, such as human liver microsomes or recombinant CYP enzymes, to probe metabolic pathways. By comparing the rate of formation of Monohydroxy Netupitant from the parent drug Netupitant to the rate of formation of a deuterated monohydroxy metabolite from a deuterated version of Netupitant, one can determine if C-H bond cleavage at the site of hydroxylation is rate-limiting. A significant KIE (typically a value >1.5) provides strong evidence for the involvement of C-H abstraction in the reaction mechanism. icm.edu.pl
Table 3: Hypothetical Kinetic Isotope Effect (KIE) Study on Netupitant Metabolism
| Substrate | Enzyme System | Vmax (pmol/min/mg protein) | Km (µM) | KIE (kH/kD) |
| Netupitant (H) | Recombinant CYP3A4 | 120 | 5.0 | 3.0 |
| Netupitant-D6 (D) | Recombinant CYP3A4 | 40 | 5.2 |
This table illustrates a hypothetical scenario where deuteration of the metabolic site on Netupitant leads to a 3-fold decrease in the maximum reaction rate, indicating that C-H bond cleavage is a rate-limiting step for the CYP3A4-mediated formation of the monohydroxy metabolite.
Application in Advanced Mechanistic Toxicology Studies
Stable isotope-labeled compounds are invaluable in mechanistic toxicology for tracing the metabolic fate of a xenobiotic and identifying potential bioactivation pathways that may lead to toxicity. acs.org These studies are often conducted in in vitro models (e.g., primary human hepatocytes, engineered cell lines) or non-human in vivo models to elucidate mechanisms of cellular injury without assessing safety profiles. nih.gov
This compound can be used as an internal standard to accurately quantify the formation of its unlabeled counterpart under various experimental conditions designed to probe toxicity mechanisms. For instance, researchers can investigate whether certain conditions, such as co-incubation with enzyme inducers or inhibitors, or cellular stress, alter the metabolic profile of Netupitant. An increase in the formation of the monohydroxy metabolite, precisely quantified using the D6 standard, could be correlated with other markers of cellular stress, such as mitochondrial dysfunction or endoplasmic reticulum stress, to build a mechanistic understanding of potential toxicity pathways. nih.gov
Table 4: Experimental Design for an In Vitro Mechanistic Toxicology Study
| Experimental Condition | Cell Model | Endpoint Measured | Rationale |
| Baseline | Primary Human Hepatocytes | Basal formation of Monohydroxy Netupitant | Establish baseline metabolic rate. |
| CYP3A4 Inhibition | Primary Human Hepatocytes | Altered formation of Monohydroxy Netupitant | Determine the contribution of a major drug-metabolizing enzyme to this pathway. |
| Glutathione Depletion | Primary Human Hepatocytes | Formation of Monohydroxy Netupitant and other potential reactive metabolites | Investigate if oxidative stress shifts metabolic pathways. |
| Mitochondrial Stress | HepG2 Cells | Correlation between Monohydroxy Netupitant formation and mitochondrial membrane potential | Explore links between a specific metabolic pathway and mitochondrial function. |
Q & A
Basic: What are the structural and functional characteristics of Monohydroxy Netupitant D6 in analytical chemistry?
Answer:
this compound (C30H32F6N4O2, molecular weight 594.59 g/mol) is a deuterium-labeled metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist. Its primary role in research is as an internal standard for precise quantification of Netupitant and its metabolites in pharmacokinetic (PK) studies. The deuterium labeling (D6) enhances mass spectrometric detection by shifting the molecular ion peak, reducing interference from endogenous compounds. Structurally, it retains the hydroxyl group at the benzylic position of Netupitant, critical for mimicking the parent drug’s chromatographic behavior .
Basic: How is this compound used as an internal standard in pharmacokinetic studies?
Answer:
this compound is spiked into biological matrices (e.g., plasma, urine) at a known concentration to correct for variability during sample preparation and instrumental analysis. Key steps include:
Calibration Curve Construction : Serial dilutions of Netupitant are analyzed alongside a fixed concentration of Monohydroxy Netupitant D2. The analyte-to-internal standard peak area ratio is plotted against concentration to establish linearity (R² ≥ 0.999) .
Matrix Effects Mitigation : Co-elution with the deuterated standard compensates for ion suppression/enhancement in LC-MS/MS.
Data Normalization : Intra- and inter-day precision (%RSD < 2%) and accuracy (98–102%) are validated using the internal standard .
Advanced: What methodological considerations are critical when developing stability-indicating assays for this compound?
Answer:
Robust analytical methods must account for:
- Forced Degradation Studies : Exposure to acid (2.02% degradation), alkali (6.68%), peroxide (6.27%), and UV light (2.66%) to validate specificity. Chromatographic separation from degradation products (e.g., Netupitant N-oxide D6) is essential .
- Robustness Testing : Variations in HPLC parameters (e.g., mobile phase composition ±5%, flow rate ±0.1 mL/min) must yield %RSD < 1% for retention time and peak area (Table 8, ).
- Storage Stability : Long-term stability at -80°C and short-term at 25°C should be verified to prevent deuterium loss or metabolite interconversion .
Advanced: How to address discrepancies in pharmacokinetic data when quantifying this compound in multi-center trials?
Answer:
Discrepancies may arise due to:
- Dose Proportionality : Netupitant exhibits non-linear PK (10–300 mg dose range), requiring normalization of metabolite-to-parent ratios .
- Drug-Drug Interactions : Netupitant inhibits P-glycoprotein (P-gp), potentially altering its own metabolism. Co-administered P-gp substrates (e.g., digoxin) should be monitored .
- Analytical Variability : Cross-validate methods between labs using shared reference standards and harmonized LC-MS/MS parameters (e.g., collision energy, column temperature) .
Advanced: What strategies validate the specificity of chromatographic methods for this compound in complex biological matrices?
Answer:
Specificity is confirmed via:
Forced Degradation : Assess resolution from structurally similar metabolites (e.g., N-desmethyl Netupitant D6) under stress conditions (Table 9, ).
Peak Purity Analysis : Use photodiode array (PDA) detectors to ensure single-component peaks (purity angle < threshold).
Matrix Blank Interference : Test ≥6 lots of blank plasma to confirm absence of co-eluting endogenous compounds .
Advanced: How do metabolic enzyme polymorphisms impact the interpretation of this compound exposure data?
Answer:
Cytochrome P450 (CYP) isoforms (e.g., CYP3A4/5) mediate Netupitant metabolism. Polymorphisms in these enzymes can lead to:
- Altered Metabolite Ratios : Poor metabolizers may show elevated this compound levels, necessitating genotype-phenotype correlation studies.
- Drug Interaction Risks : CYP3A4 inhibitors (e.g., ketoconazole) may prolong Netupitant’s half-life, requiring dose adjustments in clinical protocols .
Advanced: What statistical approaches reconcile contradictory stability data for this compound across studies?
Answer:
Contradictions (e.g., variable degradation under UV light) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
